3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of bromine atoms into the phenyl rings.
Chromene Formation: Cyclization reactions to form the chromen-4-one core.
Etherification: Formation of ether linkages between the chromen-4-one units.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-7-methoxy-2-methylchromen-4-one
- 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one
Uniqueness
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one is unique due to its complex structure, which provides a diverse range of chemical reactivity and potential biological activities. Its multiple bromophenyl and chromen-4-one units offer opportunities for various modifications and applications.
Properties
Molecular Formula |
C34H24Br2O6 |
---|---|
Molecular Weight |
688.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyethoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C34H24Br2O6/c1-19-31(21-3-7-23(35)8-4-21)33(37)27-13-11-25(17-29(27)41-19)39-15-16-40-26-12-14-28-30(18-26)42-20(2)32(34(28)38)22-5-9-24(36)10-6-22/h3-14,17-18H,15-16H2,1-2H3 |
InChI Key |
PQJPMPRHHCUEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCOC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.